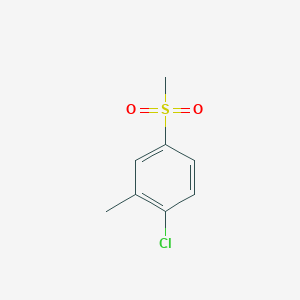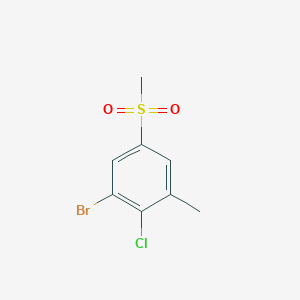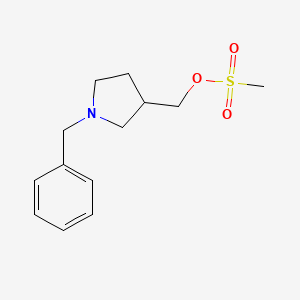
(1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a pyrrolidine ring substituted with a propan-2-yl group and a methanesulfonate ester group. Sulfonate esters are known for their utility in organic synthesis, particularly as intermediates in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate typically involves the reaction of (1-propan-2-ylpyrrolidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-propan-2-ylpyrrolidin-3-yl)methanol+methanesulfonyl chloride→(1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and mixing.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as (1-propan-2-ylpyrrolidin-3-yl)methyl azide, (1-propan-2-ylpyrrolidin-3-yl)methyl thiocyanate, or (1-propan-2-ylpyrrolidin-3-yl)methyl ether can be formed.
Oxidation Products: Oxidation can yield (1-propan-2-ylpyrrolidin-3-yl)methyl sulfonic acid or other oxidized derivatives.
Applications De Recherche Scientifique
(1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through sulfonation reactions.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
- (1-methylpyrrolidin-2-yl)methyl methanesulfonate
- (1-ethylpyrrolidin-3-yl)methyl methanesulfonate
- (1-propan-2-ylpyrrolidin-2-yl)methyl methanesulfonate
Comparison:
- Structural Differences: The primary difference lies in the substitution pattern on the pyrrolidine ring. For example, (1-methylpyrrolidin-2-yl)methyl methanesulfonate has a methyl group at the 2-position instead of the 3-position.
- Reactivity: The reactivity of these compounds can vary based on the position and nature of the substituents. For instance, the steric hindrance and electronic effects of the substituents can influence the rate and outcome of nucleophilic substitution reactions.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and the nature of the products formed.
Propriétés
IUPAC Name |
(1-propan-2-ylpyrrolidin-3-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-8(2)10-5-4-9(6-10)7-13-14(3,11)12/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRZIFZPQQCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(4-Methylsulfonylphenyl)piperidin-3-yl]methanol](/img/structure/B7814105.png)
![1-[4-[(1-Methylethyl)sulfonyl]phenyl]-3-piperidinecarboxylic acid](/img/structure/B7814106.png)
![7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B7814113.png)

![[2-Methylsulfonyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B7814117.png)


